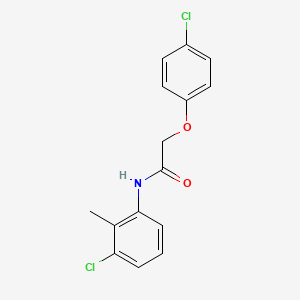
N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide, also known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It has been widely studied for its potential use as a hypolipidemic agent, which means it can lower the levels of lipids in the blood.
Mécanisme D'action
Clofibric acid works by activating peroxisome proliferator-activated receptors (PPARs). These receptors are found in the liver, muscle, and adipose tissue. When activated, they increase the expression of genes that are involved in lipid metabolism. This leads to a decrease in the levels of lipids in the blood.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a number of biochemical and physiological effects. It can lower the levels of triglycerides, cholesterol, and other lipids in the blood. It can also increase the levels of high-density lipoprotein (HDL), which is often referred to as "good" cholesterol. In addition, N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide acid has been shown to have anti-inflammatory effects. It can reduce the production of cytokines, which are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Clofibric acid has several advantages for lab experiments. It is easy to synthesize, and it is relatively inexpensive. In addition, it has been extensively studied, which means there is a lot of information available about its properties and effects. However, there are also some limitations to its use in lab experiments. For example, it can be toxic at high concentrations, which means it must be used with caution. In addition, its effects can vary depending on the dose and the duration of exposure.
Orientations Futures
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide acid. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the mechanisms by which it induces apoptosis in cancer cells. In addition, more research is needed to determine the optimal dose and duration of treatment for different types of cancer. Another area of interest is the use of N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide acid in combination with other drugs. It has been shown to enhance the effects of some anticancer drugs, which means it could be used in combination therapy. Finally, more research is needed to determine the long-term effects of N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide acid on human health.
Applications De Recherche Scientifique
Clofibric acid has been studied extensively for its potential use as a hypolipidemic agent. It has been shown to lower the levels of triglycerides, cholesterol, and other lipids in the blood. This makes it a potential treatment for conditions such as hyperlipidemia, atherosclerosis, and cardiovascular disease. In addition, N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide acid has been studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells, which means it can cause the cells to die.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-13(17)3-2-4-14(10)18-15(19)9-20-12-7-5-11(16)6-8-12/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJLSTITRSJCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]-2-butenoic acid](/img/structure/B3846432.png)
![3-[4-(2,4-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846438.png)
![1-[3-(isopropylthio)propoxy]-2,4-dimethylbenzene](/img/structure/B3846442.png)
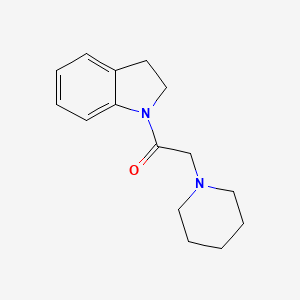
hydrazone](/img/structure/B3846454.png)
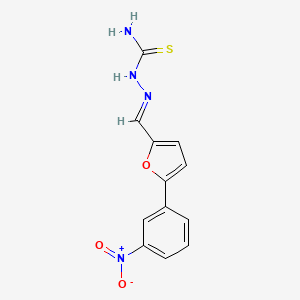

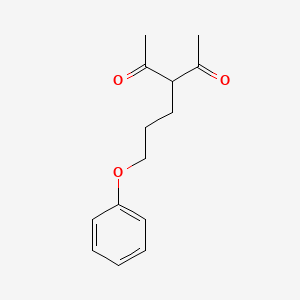
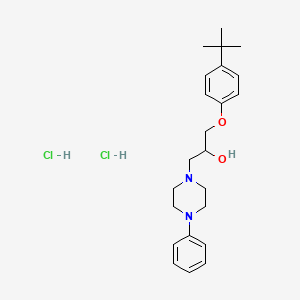
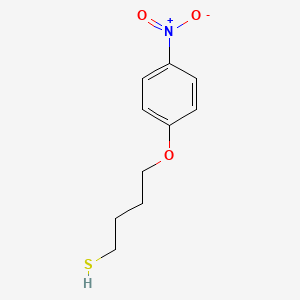

![1-{[5-(isopropylthio)pentyl]oxy}-2-methoxybenzene](/img/structure/B3846510.png)
![1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B3846513.png)